molecular formula C9H9NO B6267029 3-(pyridin-4-yl)cyclobutan-1-one CAS No. 1211588-37-2

3-(pyridin-4-yl)cyclobutan-1-one

Cat. No.: B6267029
CAS No.: 1211588-37-2
M. Wt: 147.2
InChI Key:
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Description

“3-(pyridin-4-yl)cyclobutan-1-one” is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 147.18 and a storage temperature of 4 degrees Celsius . It is a liquid at room temperature .

Scientific Research Applications

1. Molecular Structure Studies

The molecule 3-(pyridin-4-yl)cyclobutan-1-one has been studied for its unique structural features. For instance, the crystal packing of similar molecules is influenced by extensive intermolecular interactions, which are critical in understanding molecular behaviors and potential applications in materials science and pharmaceuticals (Hijji et al., 2009).

2. Organic Synthesis

In organic chemistry, derivatives of this compound have been utilized in various synthesis processes. For example, the synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through cascade reactions demonstrates the molecule's utility in constructing complex organic frameworks (Xu et al., 2021).

3. Coordination Polymers

The compound has been explored in the formation of coordination polymers. A study on poly[diaqua[μ-1,2-bis(pyridin-4-yl)ethane-κ2 N:N′]bis(μ3-cyclobutane-1,1-dicarboxylato-κ3 O,O′:O′′:O′′′)dimanganese(II)] indicates its role in creating three-dimensional polymeric frameworks, which are significant in materials science for their unique properties (Lee & Kim, 2015).

4. Photoreactivity Studies

Studies have also focused on the photoreactivity of compounds similar to this compound. These studies are vital in understanding the behavior of these molecules under light exposure, which has implications in photochemistry and the development of light-responsive materials (Cermola et al., 2009).

5. Photocycloaddition Reactions

The compound has been employed in studies involving photocycloaddition reactions. Such reactions are foundational in creating new molecular structures, particularly in organic synthesis, and have broad applications in drug development and materials science (Liu et al., 2020).

Safety and Hazards

The safety information for “3-(pyridin-4-yl)cyclobutan-1-one” indicates that it is potentially harmful if swallowed, and it may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyridin-4-yl)cyclobutan-1-one involves the reaction of pyridine-4-carboxaldehyde with cyclobutanone in the presence of a suitable catalyst.", "Starting Materials": [ "Pyridine-4-carboxaldehyde", "Cyclobutanone", "Catalyst" ], "Reaction": [ "Step 1: Pyridine-4-carboxaldehyde is reacted with cyclobutanone in the presence of a suitable catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The resulting product is isolated by filtration and purified by recrystallization." ] }

1211588-37-2

Molecular Formula

C9H9NO

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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